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An in-depth guide for researchers and drug development professionals on the discovery,

mechanism of action, preclinical and clinical development, and eventual discontinuation of

cilofungin.

Introduction
Cilofungin (LY121019) emerged in the 1980s as a promising semi-synthetic antifungal agent,

representing the first of the echinocandin class to enter clinical development. Its novel

mechanism of action, targeting the fungal cell wall, offered a significant advantage over existing

antifungal therapies. This technical guide provides a comprehensive overview of the discovery

and development history of cilofungin, detailing its synthesis, mechanism of action, preclinical

and clinical findings, and the ultimate reasons for its withdrawal from development.

Discovery and Synthesis
Cilofungin was developed by Eli Lilly and Company as a derivative of echinocandin B, a natural

lipopeptide product of the fungus Aspergillus nidulans. While echinocandin B itself exhibited

potent antifungal activity, it was associated with significant hemolytic toxicity. The development

of cilofungin aimed to mitigate this toxicity while retaining the antifungal efficacy.

The synthesis of cilofungin from echinocandin B is a two-step process involving enzymatic

deacylation followed by chemical reacylation.
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Figure 1: Synthesis of Cilofungin from Echinocandin B.

Experimental Protocols
Enzymatic Deacylation of Echinocandin B:

A detailed protocol for the enzymatic deacylation of echinocandin B to its nucleus was not

extensively published in the available literature. However, the process generally involves the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1669029?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


use of a deacylase enzyme produced by microorganisms such as Actinoplanes utahensis. The

fermentation broth containing echinocandin B would be incubated with the deacylase under

controlled conditions of temperature, pH, and aeration to cleave the fatty acid side chain.

Chemical N-acylation of the Echinocandin B Nucleus:

The reacylation step to produce cilofungin involves the chemical modification of the

echinocandin B nucleus. A general procedure would be as follows:

Activation of the Acyl Group: The carboxylic acid of p-(n-octyloxy)benzoic acid is activated,

for example, by conversion to its corresponding acid chloride or by using a coupling agent.

Coupling Reaction: The activated p-(n-octyloxy)benzoic acid is then reacted with the free

amino group of the echinocandin B nucleus in an appropriate aprotic solvent.

Purification: The resulting cilofungin is purified using chromatographic techniques, such as

high-performance liquid chromatography (HPLC), to remove unreacted starting materials

and byproducts.

Mechanism of Action
Cilofungin, like other echinocandins, exerts its antifungal effect by inhibiting the synthesis of β-

(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall. This inhibition is

achieved through the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase. The

disruption of glucan synthesis leads to a weakened cell wall, osmotic instability, and ultimately,

fungal cell death.
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Figure 2: Mechanism of Action of Cilofungin.

Experimental Protocols
(1,3)-β-D-Glucan Synthase Inhibition Assay:

A typical protocol to determine the inhibitory activity of cilofungin against (1,3)-β-D-glucan

synthase involves the following steps:
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Enzyme Preparation: A crude enzyme preparation containing (1,3)-β-D-glucan synthase is

obtained from fungal cell lysates.

Reaction Mixture: The reaction mixture typically contains a buffer, the enzyme preparation,

and the substrate, UDP-[14C]glucose.

Inhibition Assay: Various concentrations of cilofungin are added to the reaction mixture.

Incubation: The reaction is incubated at an optimal temperature for a defined period.

Quantification: The amount of radiolabeled glucan produced is quantified by measuring the

incorporation of [14C]glucose into an acid-insoluble polymer. The concentration of cilofungin

that inhibits 50% of the enzyme activity (IC50) is then determined.[1]

Preclinical Development
In Vitro Antifungal Activity
Cilofungin demonstrated potent in vitro activity primarily against Candida species, with notable

efficacy against Candida albicans and Candida tropicalis. Its activity against other fungal

genera, such as Aspergillus, was limited.

Fungal
Species

MIC Range
(µg/mL)

MIC50 (µg/mL) MIC90 (µg/mL) Reference

Candida albicans ≤0.03 - 2.5 0.12 - 0.62 0.25 - 1.25 [2][3]

Candida

tropicalis
≤0.03 - 1.25 0.12 - 0.31 0.25 - 0.62 [2][3]

Candida

parapsilosis
4 - >64 >16 >32 [2]

Candida glabrata 0.25 - >16 2.5 - 4 5 - 16 [2]

Candida krusei 8 - >64 >16 >32 [2]

Table 1: In Vitro Antifungal Activity of Cilofungin against Various Candida Species.
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Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing:

The minimum inhibitory concentration (MIC) of cilofungin was typically determined using the

broth microdilution method according to the guidelines of the Clinical and Laboratory Standards

Institute (CLSI), with some modifications in earlier studies. A general protocol involves:

Inoculum Preparation: A standardized suspension of fungal cells is prepared.

Drug Dilution: Serial twofold dilutions of cilofungin are prepared in 96-well microtiter plates.

Inoculation: The fungal inoculum is added to each well.

Incubation: The plates are incubated at a specified temperature for 24-48 hours.

MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a

significant inhibition of growth compared to a drug-free control well.

In Vivo Efficacy
Preclinical studies in animal models of disseminated candidiasis, primarily in rabbits and mice,

demonstrated the in vivo efficacy of cilofungin.
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Animal Model
Infection
Model

Dosing
Regimen

Outcome Reference

Rabbit
Disseminated

Candidiasis

25-50 mg/kg IV,

twice daily

Reduced fungal

burden in

kidneys

[4]

Rabbit
Disseminated

Candidiasis

Continuous IV

infusion

Reduced fungal

burden in

kidneys, lungs,

and spleen

[5]

Mouse
Disseminated

Candidiasis

25-100

mg/kg/day

Increased

survival and

reduced kidney

fungal counts

[6][7]

Table 2: Summary of In Vivo Efficacy Studies of Cilofungin.

Experimental Protocols
Murine Model of Disseminated Candidiasis:

Animals: Immunocompetent or immunosuppressed mice (e.g., with cyclophosphamide) are

used.

Infection: A lethal or sublethal dose of Candida albicans is injected intravenously.

Treatment: Treatment with cilofungin, administered intravenously or intraperitoneally, is

initiated at a specified time post-infection.

Endpoints: Efficacy is assessed by monitoring survival rates and by quantifying the fungal

burden (colony-forming units) in target organs, such as the kidneys, at the end of the study.

[6][7]

Pharmacokinetics and Toxicology
Pharmacokinetic studies in rabbits revealed that cilofungin has a short half-life and exhibits

non-linear, saturable elimination. Continuous intravenous infusion resulted in higher and more
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sustained plasma concentrations compared to intermittent bolus injections.[8]

Species Dosing
Cmax
(µg/mL)

t1/2
(hours)

Clearanc
e

Volume of
Distributi
on

Referenc
e

Rabbit
50 mg/kg

IV bolus
297 ~0.2

30

mL/min/kg
0.85 L/kg [8]

Table 3: Preclinical Pharmacokinetic Parameters of Cilofungin.

Preclinical toxicology studies in animals indicated that cilofungin was significantly less toxic

than amphotericin B. However, a key issue that later plagued its development was the toxicity

associated with the intravenous formulation vehicle. Early formulations used polyethylene

glycol (PEG) as a solubilizing agent. Studies in rabbits showed that a formulation of cilofungin

in 33% PEG was lethal, as was the vehicle alone.[5] A formulation in 26% PEG was better

tolerated.[5] Specific LD50 and No-Observed-Adverse-Effect-Level (NOAEL) data from these

early studies are not readily available in the published literature.

Clinical Development and Discontinuation
Cilofungin entered Phase I clinical trials in the late 1980s. While specific data from these trials

are not extensively published, they likely established a preliminary safety and pharmacokinetic

profile in humans.

The drug progressed to Phase II clinical trials for the treatment of candidemia. However, the

development of cilofungin was halted during these trials. The primary reason for the

discontinuation was the toxicity associated with the co-solvent used in the intravenous

formulation, which was necessary due to cilofungin's poor water solubility.[9] The adverse

effects were reportedly related to the vehicle and not the drug substance itself. The specific

details of the Phase II trial design, including patient population, dosing regimens, and the

nature of the observed toxicities, are not well-documented in publicly available sources. No

clinical trial registration numbers (e.g., NCT numbers) are available for these early trials.
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Figure 3: Cilofungin Development and Discontinuation Timeline.

Conclusion
Cilofungin was a pioneering antifungal agent that paved the way for the development of the

echinocandin class of drugs. Its targeted mechanism of action against the fungal cell wall

represented a significant advancement in antifungal therapy. While preclinical studies

demonstrated its potential, the challenges associated with its formulation and the toxicity of its

intravenous vehicle ultimately led to the cessation of its clinical development. The story of

cilofungin underscores the critical importance of drug formulation and delivery in the successful

translation of a promising compound from the laboratory to the clinic. The lessons learned from

the development of cilofungin undoubtedly contributed to the successful development of

subsequent echinocandins, such as caspofungin, micafungin, and anidulafungin, which have

become valuable assets in the management of invasive fungal infections.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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